ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethoxy, oxoethyl, and carbamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-ethoxy-2-oxoethyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H20N2O5/c1-5-20-10(17)7-15-13(18)11-8(3)12(16-9(11)4)14(19)21-6-2/h16H,5-7H2,1-4H3,(H,15,18) |
InChI Key |
SYWLYACRXKZMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(NC(=C1C)C(=O)OCC)C |
Origin of Product |
United States |
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